N1-(2,4-difluorophenyl)-N2-(4-fluorophenethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

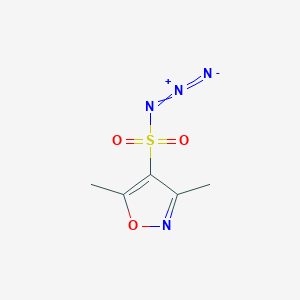

The compound is an oxalamide derivative with fluorophenyl and fluorophenethyl groups. Oxalamides are a class of organic compounds containing a functional group with the general structure R-C(O)-NH-C(O)-R’. The fluorophenyl and fluorophenethyl groups suggest that the compound may have interesting chemical properties due to the presence of fluorine atoms .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxalamide core, with the two phenyl groups providing a degree of aromaticity. The fluorine atoms on the phenyl rings would likely influence the electronic properties of the molecule .Chemical Reactions Analysis

As an oxalamide, this compound might undergo reactions typical of amides, such as hydrolysis. The presence of fluorine could also lead to interesting reactivity under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could influence its polarity, boiling point, melting point, and other physical properties .Scientific Research Applications

Synthetic Methodologies

N1-(2,4-difluorophenyl)-N2-(4-fluorophenethyl)oxalamide and related compounds are synthesized through innovative methodologies that provide access to a wide range of oxalamides and anthranilic acid derivatives. A novel synthetic approach developed by Mamedov et al. (2016) utilizes the classical Meinwald rearrangement and a new rearrangement sequence from 3-(2-nitroaryl)oxirane-2-carboxamides, yielding high-purity N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides. This method is operationally simple and high yielding, offering a new formula for these compounds with significant potential in various scientific applications (Mamedov et al., 2016).

Supramolecular Assemblies

Supramolecular assemblies involving N,N′-diaryloxalamides demonstrate the significance of aryl–perfluoroaryl stacking interactions, hydrogen bonding, and steric effects. Piotrkowska et al. (2007) explored the cocrystallization of N,N′-diaryloxalamides with pentafluorophenol, leading to molecular complexes characterized by X-ray crystallography. These assemblies exhibit unique polymeric tapes and flat trimers facilitated by intermolecular hydrogen bonds, showcasing the structural control attainable through these interactions (Piotrkowska et al., 2007).

Catalytic Applications

The catalytic applications of oxalamides have been explored, with a focus on enhancing coupling reactions. Chen et al. (2023) identified N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) as a highly effective ligand for copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes. This research demonstrates the potential of oxalamides in facilitating diverse internal alkyne formations through efficient and low-temperature catalytic processes (Chen et al., 2023).

Safety and Hazards

Future Directions

properties

IUPAC Name |

N'-(2,4-difluorophenyl)-N-[2-(4-fluorophenyl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N2O2/c17-11-3-1-10(2-4-11)7-8-20-15(22)16(23)21-14-6-5-12(18)9-13(14)19/h1-6,9H,7-8H2,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQUXSSVXNSJJBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2714348.png)

![1-(2-Chloro-6-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2714353.png)

![1-(3-chlorophenyl)-3-(3,4-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2714354.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-mesitylacetamide](/img/structure/B2714357.png)

![2-ethoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide](/img/structure/B2714358.png)

![(4-Methoxyphenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2714360.png)

![7-((4-methoxyphenyl)sulfonyl)-6-(methylthio)-2-(p-tolyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B2714362.png)

![Ethyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2714369.png)